N'-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate
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Overview
Description
N’-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]quinoxaline core, which is known for its significant biological activities. The presence of fluorine and pyrazine rings further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrrolo[1,2-a]quinoxaline Core: This step involves the cyclization of substituted 2-nitroanilines or 1,2-phenylenediamine with appropriate reagents to form the pyrrolo[1,2-a]quinoxaline scaffold.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced through an alkylation reaction using ethyl chloroformate or similar reagents under basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring is formed through condensation reactions involving appropriate diamines and diketones.
Final Coupling and Trifluoroacetate Formation: The final step involves coupling the pyrazine-2-carbohydrazide with the pyrrolo[1,2-a]quinoxaline derivative, followed by the formation of the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N’-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylate and quinoxaline-2,3-dione share structural similarities and exhibit similar biological activities.
Pyrazine Derivatives: Pyrazine-2-carboxamide and pyrazine-2-carboxylic acid are related compounds with comparable chemical properties.
Uniqueness
N’-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxymethyl and fluorine groups enhances its stability and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H18F4N6O4 |
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Molecular Weight |
494.4 g/mol |
IUPAC Name |
N'-[1-(ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl]pyrazine-2-carbohydrazide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H17FN6O2.C2HF3O2/c1-2-28-11-13-4-6-17-18(24-25-19(27)15-10-21-7-8-22-15)23-14-9-12(20)3-5-16(14)26(13)17;3-2(4,5)1(6)7/h3-10H,2,11H2,1H3,(H,23,24)(H,25,27);(H,6,7) |
InChI Key |
JSZKVNDBFNJTOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C2N1C3=C(C=C(C=C3)F)N=C2NNC(=O)C4=NC=CN=C4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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